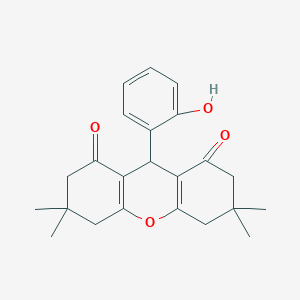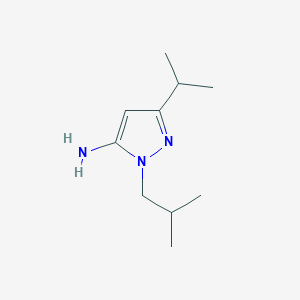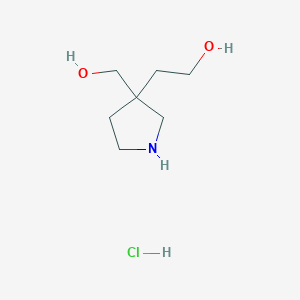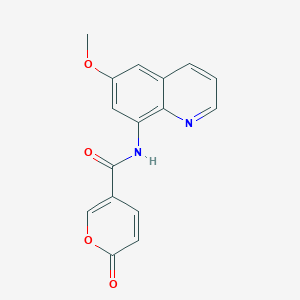
2-(4-Phenylpiperazin-1-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Phenylpiperazin-1-yl)thiazole” is a chemical compound with the molecular weight of 274.37 . The IUPAC name of this compound is 2-(4-phenylpiperazin-1-yl)-1H-1lambda3-thiazole-5-carbaldehyde .
Synthesis Analysis
The synthesis of “this compound” or its derivatives has been reported in several studies . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 274.37 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitor Development
One significant application of 2-(4-Phenylpiperazin-1-yl)thiazole derivatives is in the development of acetylcholinesterase inhibitors. A study by Şahin et al. (2020) investigated the acetylcholinesterase inhibition activities of newly synthesized derivatives. Several compounds showed considerable inhibitory activity, which is promising for treating conditions like Alzheimer's disease (Şahin et al., 2020).
Corrosion Inhibition
Thiazoles, including derivatives of this compound, have been explored for their corrosion inhibition properties. Farahati et al. (2019) synthesized thiazoles and assessed their ability to inhibit corrosion on copper surfaces. They found these compounds to be effective corrosion inhibitors, with efficiencies around 90% (Farahati et al., 2019).
Anticancer Activity
In the field of cancer research, this compound derivatives have shown promise. Konovalenko et al. (2022) conducted a comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents for anticancer activity. Derivatives with 2-phenylthiazol-4-yl substituents demonstrated notable anticancer activity (Konovalenko et al., 2022).
Antimicrobial and Antifungal Applications
Yurttaş et al. (2015) synthesized new thiazole derivatives and evaluated their antimicrobial and anticholinesterase activities. They found significant antifungal activity against Candida parapsilosis, highlighting the potential of these compounds in antimicrobial applications (Yurttaş et al., 2015).
Pesticidal Activities
Choi et al. (2015) investigated the pesticidal activities of thiazole derivatives against mosquito larvae and phytopathogenic fungi. They identified several compounds with strong larvicidal and fungicidal activities, suggesting their use in pest control (Choi et al., 2015).
Cardioprotective Agents
The synthesis of thiazole derivatives has been linked to potential cardioprotective effects. Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazoles and evaluated their cardioprotective activity, identifying compounds with moderate to high effectiveness (Drapak et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)thiazole is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory . The compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE) , another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . The compound’s mode of action against AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing the function of this neurotransmitter . This can lead to improved cognitive functions, particularly learning and memory .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels . This can result in enhanced cognitive functions, making the compound potentially useful for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Propiedades
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-4-12(5-3-1)15-7-9-16(10-8-15)13-14-6-11-17-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGAYWKZBRZERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2811269.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)



![ethyl 4-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2811277.png)


![N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2811282.png)
![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)
![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)
![Tert-butyl N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]carbamate](/img/structure/B2811287.png)